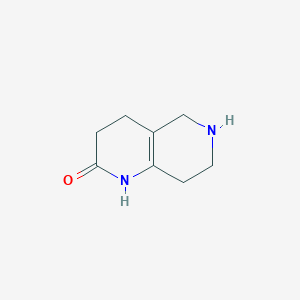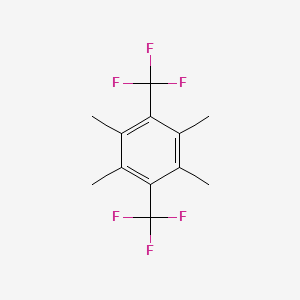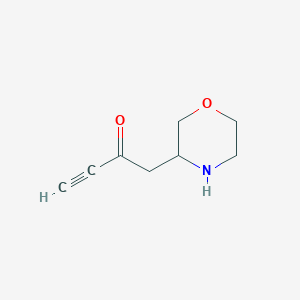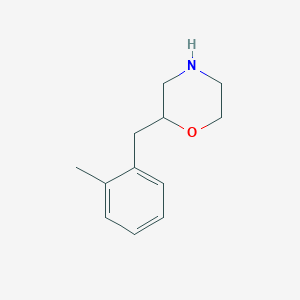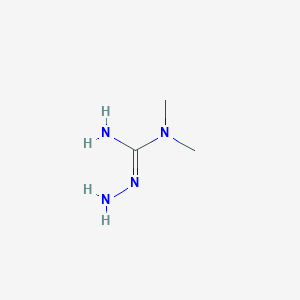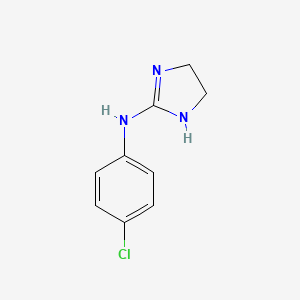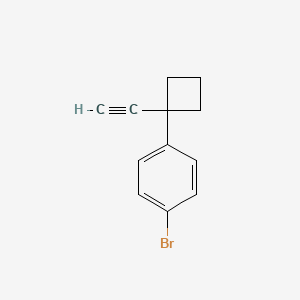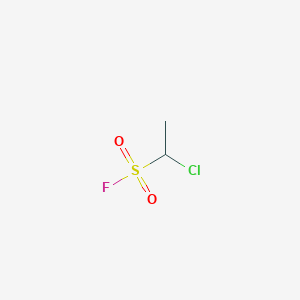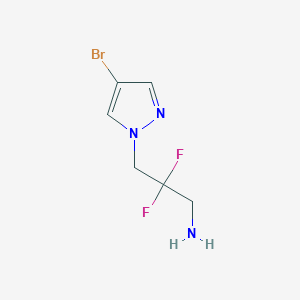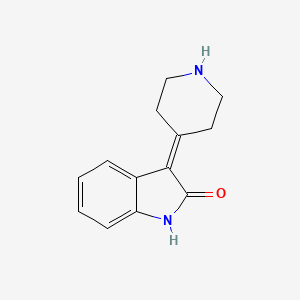![molecular formula C7H3F3N4O2 B13158063 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is used in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with diethylethoxymethylenemalonate in glacial acetic acid. This reaction yields ethyl 2-(trifluoromethyl)-4,7-dihydro-7-oxo-[1,2,4]-triazolo[1,5-a]pyrimidine-6-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves enaminonitriles and benzohydrazides, resulting in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and various 1,3-dicarbonyl compounds for substitution reactions .
Major Products
The major products formed from these reactions include poly-substituted derivatives and trifluoromethyl triazolopyrimidine derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and cardiovascular properties
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor for various enzymes, including JAK1 and JAK2, by binding to their active sites and blocking their activity . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with the trifluoromethyl group at a different position.
1,2,4-Triazole: A simpler structure with only the triazole ring.
1,2,4-Triazolo[1,5-a]pyridine: Another fused ring system with different biological activities.
Uniqueness
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific trifluoromethyl group positioning, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C7H3F3N4O2 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-3(5(15)16)14-6(13-4)11-2-12-14/h1-2H,(H,15,16) |
InChI Key |
QEUFKTUIXUJELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)


